2,1-Benzoxazole-5-carbaldehyde
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Overview
Description
“2,1-Benzoxazole-5-carbaldehyde” is a compound that belongs to the class of organic compounds known as benzo[d]oxazoles . These are organic compounds containing a benzene ring fused to an oxazole ring. The benzo[d]oxazole moiety is a common structure found in various chemical entities that exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzo[d]oxazole derivatives can involve various strategies, including one-pot synthesis methods that may dispense the need for ortho-disubstituted precursors . For instance, the synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles proceeds via CN formation followed by CO cyclization to form the benzo[d]oxazole ring . Additionally, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives, which are structurally related to benzo[d]oxazole-5-carbaldehyde, can be achieved by reacting sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature .
Molecular Structure Analysis
The molecular structure of benzo[d]oxazole derivatives can be confirmed using single-crystal X-ray diffraction studies . For example, the structure of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde was elucidated, revealing intramolecular hydrogen bonds that generate specific ring structures within the molecule .
Chemical Reactions Analysis
Benzo[d]oxazole derivatives can undergo various chemical reactions. For instance, the reaction of 4-oxo-4H-1 benzopyran-3-carbaldehyde with 1,2-benzenediamine leads to the formation of complex products confirmed by X-ray structure analysis . Similarly, the Vilsmeier–Haack reaction can be used to synthesize (5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives from hydrazino-1,3-benzoxazole and aromatic acetophenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 147.13 . It is a solid at room temperature . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .
Scientific Research Applications
2,1-Benzoxazole-5-carbaldehyde is a key intermediate in the synthesis of various benzoxazole derivatives, which have shown significant potential in multiple scientific research fields, especially in chemistry and pharmacology.
Synthetic Strategies and Applications:
- Benzoxazole derivatives have been synthesized using this compound as an intermediate, demonstrating potent antimicrobial activities. Specifically, novel 2-substituted benzoxazole derivatives exhibit significant bioactivity against various microbial strains (Balaswamy et al., 2012).
- A series of benzoxazole derivatives containing a 1,2,3-triazole moiety were synthesized, showcasing notable antifungal activities against specific fungi strains. The structural features contributing to this bioactivity were also explored (Jiang et al., 2017).
- The compound class of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, derived from this compound, displayed pronounced antimicrobial and analgesic activities. This underscores the compound's potential in medicinal chemistry (Jayanna et al., 2013).
- Novel synthetic methodologies have been developed for benzoxazole derivatives using this compound, demonstrating the compound's versatility in chemical synthesis. For instance, an efficient synthesis pathway utilizing RuCl3·3H2O catalysis in ionic liquid was developed, highlighting the potential in material science and pharmacology (Fan et al., 2011).
Safety and Hazards
The safety information for “2,1-Benzoxazole-5-carbaldehyde” includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Benzoxazole derivatives, such as 2,1-Benzoxazole-5-carbaldehyde, are known to interact with various enzymes or proteins that are involved in the pathway of disease formation and proliferation . These targets include DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases .
Biochemical Pathways
Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . It’s also known to exhibit a wide range of biological activities including antimicrobial , antitumour , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others.
Result of Action
The result of the action of this compound is dependent on its specific targets and mode of action. For instance, benzoxazole derivatives have been shown to possess potent anticancer activity . They elicit their function by targeting various enzymes or proteins that are involved in the pathway of cancer formation and proliferation .
Biochemical Analysis
Biochemical Properties
2,1-Benzoxazole-5-carbaldehyde interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .
Cellular Effects
The cellular effects of this compound are diverse. For instance, it has been found to have potent anti-inflammatory effects . In addition, some benzoxazole derivatives have shown promising anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
The molecular mechanism of this compound involves efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its ability to interact with a wide range of enzymes and proteins
Properties
IUPAC Name |
2,1-benzoxazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-1-2-8-7(3-6)5-11-9-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSNKPZRFQGDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369380-78-8 |
Source
|
Record name | 2,1-benzoxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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